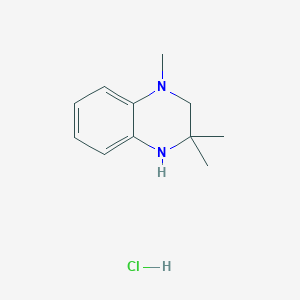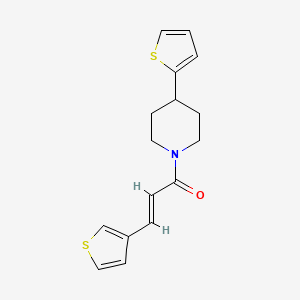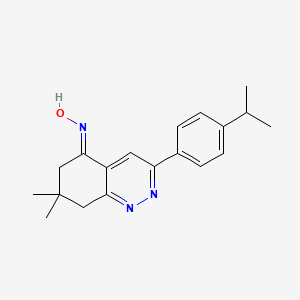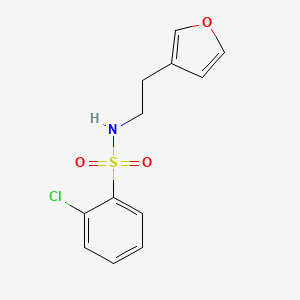![molecular formula C22H26ClN3O3 B2809458 1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one CAS No. 1775511-84-6](/img/structure/B2809458.png)
1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperazine ring and a quinolizine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Quinolizine is a tricyclic compound that consists of two fused benzene rings and a piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, and the quinolizine is a tricyclic compound .科学的研究の応用
Synthesis and Biological Activity
Amide Derivatives of Quinolone
A series of amide derivatives of quinolone, including structures similar to the specified compound, have been synthesized. These derivatives exhibit significant antimicrobial activity against various strains of bacteria and fungi, highlighting their potential in antibacterial and antifungal applications (Patel, Patel, & Chauhan, 2007).
Piperazine Antihistamines
Piperazine derivatives, such as cetirizine, demonstrate selective H1 histamine receptor antagonism. This suggests that similar compounds could be effective in treating allergic reactions like urticaria and allergic rhinitis (Arlette, 1991).
Synthesis for Medicinal Chemistry
The compound's synthesis process can be an important step in the creation of quinolone derivatives for potential use in medicinal chemistry, particularly in the design of new pharmacological agents (Fathalla & Pazdera, 2017).
Pharmacological Applications
Antituberculosis Activity
Novel fluoroquinolones, which may include similar structures, have shown promising activity against Mycobacterium tuberculosis in animal models. This suggests potential applications in developing new treatments for tuberculosis (Shindikar & Viswanathan, 2005).
Aripiprazole Metabolite Synthesis
The synthesis of piperazine derivatives, including aripiprazole metabolites, is crucial in pharmacology, indicating potential use in psychopharmacology and the treatment of mental disorders (Morita et al., 1998).
Antidepressant Candidate OPC-14523
Research on a similar compound, OPC-14523, shows that it acts as a partial agonist at serotonin receptors, indicating its potential as an antidepressant (Jordan et al., 2005).
Chemical Synthesis and Characterization
Synthesis of Piperazine Substituted Quinolones
A methodology for synthesizing a series of piperazine substituted quinolones, which can be relevant to the compound , has been developed. This can aid in the preparation of various derivatives for pharmacological study (Walid Fathalla & Pazdera, 2017).
Synthesis of Thienoquinolines
The synthesis process for thienoquinolines, which are structurally related to the specified compound, showcases the versatility of these compounds in chemical synthesis and their potential applications (Awad, Abdel-rahman, & Bakhite, 1991).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many piperazine derivatives . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its reactivity in various chemical reactions.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-ethoxy-6,7,8,9-tetrahydroquinolizin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-2-29-19-15-20(27)26-9-4-3-8-18(26)21(19)22(28)25-12-10-24(11-13-25)17-7-5-6-16(23)14-17/h5-7,14-15H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAKYLWBKXBVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)

![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)

![1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2809388.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)
